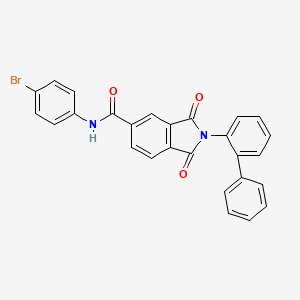![molecular formula C20H23N3O3S B4916547 N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide](/img/structure/B4916547.png)
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide is a complex organic compound with the molecular formula C20H23N3O3S and a molecular weight of 385.48 g/mol . This compound is known for its unique chemical structure, which includes an acetylamino group, a carbamothioyl group, and a butoxybenzamide moiety. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The key steps include:
Formation of the acetylamino group: This is achieved by acetylation of aniline derivatives.
Introduction of the carbamothioyl group: This involves the reaction of the acetylamino compound with thiocarbamoyl chloride under controlled conditions.
Formation of the butoxybenzamide moiety: This step involves the reaction of the intermediate compound with butoxybenzoyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetylamino and carbamothioyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[(4-acetylphenyl)carbamothioyl]-4-butoxybenzamide
- Benzamide derivatives with similar functional groups
Uniqueness
N-{[4-(acetylamino)phenyl]carbamothioyl}-4-butoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
Eigenschaften
IUPAC Name |
N-[(4-acetamidophenyl)carbamothioyl]-4-butoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c1-3-4-13-26-18-11-5-15(6-12-18)19(25)23-20(27)22-17-9-7-16(8-10-17)21-14(2)24/h5-12H,3-4,13H2,1-2H3,(H,21,24)(H2,22,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIRULJRISVCFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B4916465.png)
![2-methoxy-3-(3-{1-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrazine](/img/structure/B4916472.png)
![N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4916479.png)
![1-(3-methoxyphenyl)-5-[4-(4-morpholinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4916497.png)

![3-(4-hydroxy-3,5-dimethoxyphenyl)-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B4916509.png)
![N-[2-(2-fluorophenyl)ethyl]-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B4916513.png)
![N-(3-isoxazolylmethyl)-2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4916516.png)
![1-[3-(2-methyl-6-prop-2-enylphenoxy)propyl]pyrrolidine](/img/structure/B4916518.png)
![N-[5-(anilinosulfonyl)-2-methoxyphenyl]propanamide](/img/structure/B4916524.png)
![2-[2-(4-Tert-butyl-2,6-dimethylphenyl)sulfanylethyl]pyridine;4-methylbenzenesulfonic acid](/img/structure/B4916539.png)

![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-2-propyn-1-ylcyclohexanamine](/img/structure/B4916572.png)
![(5Z)-1-(4-ethylphenyl)-5-[[2-[(4-fluorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4916578.png)
